2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid
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Overview
Description
2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a benzoic acid moiety linked to a 1,3,4-thiadiazole ring, which is further substituted with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a benzoic acid derivative. One common method includes the use of hydrazonoyl halides and potassium thiocyanate as starting materials . The reaction conditions often involve refluxing in ethanol with the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound can also disrupt cellular processes by interfering with DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar structure but lacks the benzoic acid moiety.
5-Methyl-1,3,4-thiadiazole-2-amine: Similar thiadiazole ring but different substituents.
Uniqueness
2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid is unique due to its combination of the benzoic acid moiety with the 1,3,4-thiadiazole ring, which enhances its biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-2-9-14-15-12(19-9)13-10(16)7-5-3-4-6-8(7)11(17)18/h3-6H,2H2,1H3,(H,17,18)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUDODXCFFPEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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